Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate

Description

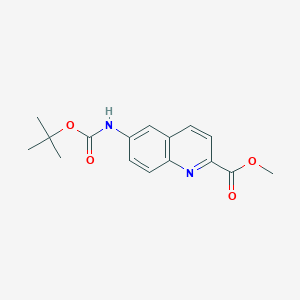

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate is a quinoline derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and a methyl ester at position 2. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing for controlled deprotection under acidic conditions . This compound is of interest in medicinal chemistry, particularly in drug discovery, where quinoline scaffolds are utilized for their diverse biological activities.

Properties

Molecular Formula |

C16H18N2O4 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)17-11-6-8-12-10(9-11)5-7-13(18-12)14(19)21-4/h5-9H,1-4H3,(H,17,20) |

InChI Key |

PWIKTKCZMRFIJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 6-Aminoquinoline

The amino group at the 6-position of quinoline is protected using tert-butoxycarbonyl anhydride or Boc2O under mild basic conditions. This step prevents undesired side reactions during subsequent esterification or other functional group modifications.

| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc2O | Dichloromethane | 0 to 25 °C | 2-24 hours | 70-85 | Use of base such as triethylamine or pyridine to scavenge acid |

The reaction proceeds via nucleophilic attack of the amino group on Boc2O, forming the carbamate linkage. The reaction is monitored by TLC or NMR to ensure complete conversion.

Esterification of Quinoline-2-Carboxylic Acid

The carboxylic acid group at position 2 of quinoline is converted to the methyl ester using classical esterification methods:

- Fischer Esterification: Treatment of 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or HCl under reflux.

- Alternative methods: Use of methyl iodide with a base or diazomethane methylation for milder conditions.

One-Pot or Sequential Synthesis

Some protocols combine the Boc protection and esterification steps sequentially without isolation of intermediates to improve efficiency and yield. For example, after Boc protection, the reaction mixture is concentrated and subjected directly to esterification conditions.

Purification and Characterization

The final product is typically purified by column chromatography using silica gel with gradients of ethyl acetate and hexane or by recrystallization. Characterization includes:

- NMR spectroscopy: Confirmation of Boc protection and ester formation

- Mass spectrometry: Molecular ion peak at m/z 288.3 (M+H)+

- Melting point and purity analysis: To confirm compound identity and purity.

Research Findings and Optimization

- The Boc protection is best performed at low temperatures (0–5 °C) to minimize side reactions and degradation of the quinoline ring.

- Use of pyridine or triethylamine as a base improves yields by neutralizing the acid generated during Boc protection.

- Fischer esterification requires prolonged reflux and careful control of acid concentration to avoid hydrolysis of the Boc group.

- Diazomethane methylation offers a milder alternative, preserving Boc protection and improving yield but requires strict safety precautions due to diazomethane's toxicity and explosiveness.

- One-pot methods reduce purification steps and improve overall efficiency but require optimization to prevent cross-reactivity.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, base (pyridine/TEA) | DCM, 0-25 °C, 2-24 h | 70-85 | Mild conditions, good selectivity | Requires base, sensitive to moisture |

| Esterification | Fischer esterification | Methanol, H2SO4 or HCl, reflux, 4-24 h | 60-80 | Simple, inexpensive | Harsh acidic conditions may cleave Boc |

| Esterification | Diazomethane methylation | Diazomethane, ether, 0-25 °C, 0.5-2 h | >85 | High yield, mild conditions | Hazardous reagent, safety concerns |

| Combined One-pot | Sequential Boc then esterification | Boc2O then methanol/H+ without isolation | 65-80 | Saves time, reduces purification | Requires careful optimization |

Chemical Reactions Analysis

Reactivity: Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:Boc Deprotection: Removal of the Boc protecting group typically involves treatment with acid, such as trifluoroacetic acid (TFA).

Amide Bond Formation: Common coupling reagents include carbodiimides (e.g., EDC, HOBt) and activation agents (e.g., DCC).

Piperazine Derivatives: The piperazine moiety in this compound may participate in various reactions.

Major Products: The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate can be synthesized through several methods, often involving the protection of amino groups to enhance stability during reactions. The most common synthesis pathway includes:

- Starting Material : 6-hydroxyquinoline-2-carboxylic acid.

- Reagents : tert-butoxycarbonyl chloride (Boc-Cl), triethylamine, and suitable solvents like dimethylformamide (DMF).

- Reaction Conditions : The reaction typically requires controlled temperatures and an inert atmosphere to prevent degradation.

The compound's structure can be represented as follows:

Biological Activities

This compound exhibits various biological activities, making it a candidate for therapeutic applications. Notably, it has been investigated for its role as a potential inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which is implicated in several inflammatory diseases.

Table 1: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| H-PGDS Inhibition | Reduces prostaglandin synthesis | |

| Anticancer Potential | Induces apoptosis in cancer cells | |

| Antimicrobial Properties | Effective against certain bacterial strains |

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

Anti-inflammatory Applications

This compound has been studied for its anti-inflammatory properties, particularly in conditions like rheumatoid arthritis and asthma. Its ability to inhibit H-PGDS suggests a mechanism for reducing inflammation through modulation of prostaglandin levels.

Anticancer Research

Recent studies have highlighted the compound's potential in oncology, particularly in inducing apoptosis in specific cancer cell lines. This effect is attributed to its ability to interfere with cell signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. This makes it a candidate for development into new antibiotics or adjunct therapies for infections .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Inhibition of H-PGDS

A study conducted on animal models showed that administration of this compound resulted in significant reductions in inflammatory markers associated with asthma and rheumatoid arthritis . This supports its potential use as a therapeutic agent in managing these conditions.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, suggesting a novel mechanism for cancer treatment . Further research is needed to explore its efficacy in vivo.

Mechanism of Action

The specific mechanism of action for Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate remains to be elucidated. Further studies are needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and similar quinoline derivatives:

Key Observations :

- Position 6: The Boc-protected amino group in the target compound contrasts with electron-withdrawing (e.g., chloro ) or electron-donating (e.g., methoxy ) substituents in analogs. This group enhances solubility in organic phases and enables selective deprotection for further functionalization.

- Position 2 : The methyl ester in the target compound differs from phenyl or thienyl groups, which may influence steric hindrance and π-π stacking interactions.

- Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., ) are hydrolytically labile compared to carboxylic acids (e.g., ), affecting bioavailability and metabolic stability.

Physicochemical Properties

- Solubility : The Boc group increases hydrophobicity compared to methoxy or chloro analogs, impacting pharmacokinetics.

- Crystallinity: Quinoline derivatives with bulky groups (e.g., Boc, phenyl) exhibit distinct crystal packing behaviors, as observed in crystallographic studies .

- Stability : Boc-protected amines decompose under acidic conditions (e.g., trifluoroacetic acid), whereas chloro or methoxy groups remain inert under similar conditions .

Biological Activity

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate (CAS No. 1706452-41-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₆H₁₈N₂O₄

- Molecular Weight : 302.33 g/mol

- CAS Number : 1706452-41-6

- Structure : The compound features a quinoline ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylate moiety.

This compound exhibits several biological activities attributed to its structural features:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Research indicates that this compound may inhibit bacterial growth through interference with DNA gyrase, an essential enzyme for bacterial DNA replication .

- Neuroprotective Effects : Similar compounds have shown neuroprotective activity by antagonizing excitatory amino acids at the NMDA receptor complex. This action is crucial in preventing excitotoxicity, which is implicated in various neurodegenerative diseases .

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities and their corresponding effects observed in various studies:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotection | Inhibition of NMDA-induced convulsions | |

| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines |

Case Studies

- Neuroprotective Study : A study conducted by Chiamulera et al. demonstrated that the compound effectively inhibited NMDA-induced convulsions in mice, suggesting its potential as a neuroprotective agent against excitotoxicity .

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antibacterial activity against various strains, supporting its development as a potential antimicrobial agent .

- Inflammation Model : A recent study evaluated the anti-inflammatory effects of similar quinoline derivatives in a murine model of inflammation, showing a marked reduction in inflammatory markers when treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.